![molecular formula C26H27N3O2 B2568511 2-([1,1'-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide CAS No. 1396794-80-1](/img/structure/B2568511.png)
2-([1,1'-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide
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Description
2-([1,1'-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide, also known as BPN14770, is a small molecule drug candidate that has shown potential in treating neurological disorders.
Scientific Research Applications
Biological Activity and Carcinogenicity Studies
- A study explored the biological activity of compounds with aromatic rings, including the evaluation of thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl. The synthesized compounds exhibited activity profiles consistent with their known chemistry and potential carcinogenicity, although their ability to induce tumors in vivo was questioned (Ashby et al., 1978).
Chemical Structure and Environmental Impact
- Another study reviewed the biological effects of acetamide and its derivatives, highlighting the importance of these chemicals due to their commercial significance and the biological consequences of exposure (Kennedy, 2001).
- Research on acetaminophen degradation using advanced oxidation processes discussed the by-products and their biotoxicity, providing insights into the environmental impact and degradation pathways of compounds like acetamide (Qutob et al., 2022).
Pharmacological Insights and Analytical Methods
- The pharmacokinetics, pharmacodynamics, and analytical methods of Bilastine, a histamine H1 receptor antagonist, were reviewed, providing insights into the chemical properties and analytical approaches for compounds like acetamide (Sharma et al., 2021).
- A comprehensive review on the adsorptive elimination of acetaminophen from water highlighted the environmental protection aspect and provided a structured report on recent progress in this field (Igwegbe et al., 2021).
Toxicity and Metabolic Pathways
- The metabolism of paracetamol (acetaminophen) and related genetic differences were reviewed, suggesting variations in susceptibility to toxicity and efficacy linked to different pharmacogenetic profiles (Zhao & Pickering, 2011).
properties
IUPAC Name |
2-(4-phenylphenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c30-25(18-20-6-8-23(9-7-20)22-4-2-1-3-5-22)28-19-21-12-16-29(17-13-21)26(31)24-10-14-27-15-11-24/h1-11,14-15,21H,12-13,16-19H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCVLTMGVNKNQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide |
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